1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether
Overview
Description
Synthesis Analysis
The synthesis of 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether can involve several chemical routes, including the direct fluorination of ethers or through more complex pathways involving intermediates like dithiocarbonates or peroxides. For instance, trifluoromethyl ethers can be synthesized from corresponding dithiocarbonates by a system consisting of HF/pyridine and an N-halo imide, showcasing one of the methods to create fluorinated ether compounds (Kanie et al., 2000).
Molecular Structure Analysis
The molecular structure of 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether, characterized by its fluorinated ether functional groups, significantly influences its chemical behavior and physical properties. The presence of fluorine atoms increases its electronegativity and stability, making it a compound of interest in materials science and chemistry research.
Chemical Reactions and Properties
This compound participates in various chemical reactions, including nucleophilic substitution and addition-elimination processes. Its reactivity towards base attack, as observed in the synthesis of trifluorovinyllithium from tetrafluoroethane, demonstrates its potential in organic synthesis (Burdon et al., 1999).
Physical Properties Analysis
The physical properties of 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether, such as its critical properties in binary mixtures, have been extensively studied. For example, the critical properties of binary mixtures of hydrofluoroethers provide insights into their phase behavior and applications in refrigeration and air conditioning systems (Yasumoto et al., 2007).
Chemical Properties Analysis
Its chemical properties, including stability and reactivity towards various reagents, highlight the compound's versatility in chemical synthesis and potential industrial applications. The study of its reactions, such as the oxidative desulfurization-fluorination of dithiocarbonates, further exemplifies the chemical versatility and potential applications of fluorinated ethers (Kanie et al., 2000).
Scientific Research Applications
Application Summary
“1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether” (TFTFE) is a fluorinated ether that is extensively used as an electrolyte solvent and diluent in various battery technologies . It has a low viscosity, low freezing point (-94 °C), low dielectric constant (~6.7), and high electrochemical stability .
Methods of Application
TFTFE is miscible with many polar organic solvents, including carbonates typically used in battery electrolytes . It is added to the electrolyte solution where it acts as a solvent and diluent .
Results or Outcomes
In lithium-metal batteries, TFTFE helps to suppress dendrites without raising the interfacial impedance . It also supports the stable cycling of NMC and lithium metal phosphate cathodes by forming a highly fluorinated interphase, which inhibits oxidation and transition metal dissolution . Because of its stability and low viscosity, TFTFE is commonly added in localized high-concentration electrolytes (LHCE) as a diluent and flame-retardant .
Environmentally Friendly Solvent
Application Summary
TFTFE can be used as an environmentally friendly solvent . It is a fluorinated ether, which means it has a low potential for ozone depletion and global warming .
Methods of Application
As a solvent, TFTFE can be used in various applications where a non-polar, chemically stable solvent is needed . This includes cleaning processes, desiccation, and as an auxiliary agent for removing dust or non-condensable gases .
Results or Outcomes
The use of TFTFE as a solvent can help reduce the environmental impact of industrial processes . Its chemical stability and low reactivity make it safe to use in a variety of applications .
Chemical Synthesis
Application Summary
TFTFE can be used as a solvent in chemical synthesis . It is a fluorinated ether, which means it has high chemical stability and low reactivity .
Methods of Application
As a solvent, TFTFE can be used in various chemical reactions where a non-polar, chemically stable solvent is needed . This includes reactions that are sensitive to moisture or oxygen, as TFTFE can effectively exclude these substances .
Results or Outcomes
The use of TFTFE as a solvent can help improve the efficiency and selectivity of chemical reactions . Its chemical stability and low reactivity make it safe to use in a variety of applications .
Safety And Hazards
Future Directions
TFTFE is a versatile co-solvent and additive for various battery systems. It supports the stable cycling of NMC and lithium metal phosphate cathodes by forming a highly fluorinated interphase, which inhibits oxidation and transition metal dissolution . Because of its stability and low viscosity, TFTFE is commonly added in localized high-concentration electrolytes (LHCE) as a diluent and flame-retardant . In lithium-sulfur batteries, TFTFE plays a key role as both a polysulfide-restraining solvent and a film-forming agent, addressing the polysulfide shuttle (PSS) effect and improving battery performance .
properties
IUPAC Name |
1,1,2,2-tetrafluoro-1-(2,2,2-trifluoroethoxy)ethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F7O/c5-2(6)4(10,11)12-1-3(7,8)9/h2H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWIFAKBLLXGZIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)OC(C(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CF2HCF2OCH2CF3, C4H3F7O | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8074786 | |
Record name | (1H,1H-Perfluoroethyl)(2H-perfluoroethyl)ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8074786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Ethane, 1,1,2,2-tetrafluoro-1-(2,2,2-trifluoroethoxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether | |
CAS RN |
406-78-0 | |
Record name | 1,1,2,2-Tetrafluoro-1-(2,2,2-trifluoroethoxy)ethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=406-78-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1,2,2-Tetrafluoro-1-(2,2,2-trifluoroethoxy)ethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000406780 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethane, 1,1,2,2-tetrafluoro-1-(2,2,2-trifluoroethoxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (1H,1H-Perfluoroethyl)(2H-perfluoroethyl)ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8074786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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